molecular formula C9H9F3N2O2 B13562568 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid

Cat. No.: B13562568
M. Wt: 234.17 g/mol
InChI Key: PEENUNXWDSRJMM-UHFFFAOYSA-N
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Description

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound, characterized by the presence of a trifluoromethyl group attached to a pyridine ring, exhibits unique chemical properties that make it valuable for various applications. Its molecular structure allows for diverse interactions, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring with a trifluoromethyl group. This can be achieved through a cyclization reaction using appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.

    Formation of the Propanoic Acid Moiety: The final step involves the addition of the propanoic acid group, which can be achieved through various carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Ammonia, amines, halides; reactions often conducted in polar solvents like ethanol or water.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme action.

    Medicine: Investigated for its potential therapeutic properties. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-[5-(methyl)pyridin-3-yl]propanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Amino-3-[5-(chloro)pyridin-3-yl]propanoic acid: Contains a chloro group, leading to different chemical properties.

    2-Amino-3-[5-(bromo)pyridin-3-yl]propanoic acid: Features a bromo group, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid imparts unique properties, such as increased lipophilicity and stability. These characteristics make it more suitable for certain applications, particularly in drug development and industrial processes, where stability and membrane permeability are crucial.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-1-5(3-14-4-6)2-7(13)8(15)16/h1,3-4,7H,2,13H2,(H,15,16)

InChI Key

PEENUNXWDSRJMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CC(C(=O)O)N

Origin of Product

United States

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